3-Amino-1-(4-ethoxyphenyl)propan-1-ol
Description
3-Amino-1-(4-ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethoxy-substituted phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Properties
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNQUZCPJBVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of a nitro compound. For instance, 4-ethoxyphenylacetone can be reacted with nitroethane to form a nitro compound, which is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. Industrial methods often prioritize cost-effectiveness and scalability, utilizing continuous flow reactors and optimized reaction conditions to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro precursor can be reduced to form the amino compound using reducing agents like sodium borohydride or hydrogen.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-ethoxyphenylacetone.
Reduction: Formation of this compound.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-1-(4-ethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure with a methoxy group at a different position on the phenyl ring.
3-(3,4-Dimethoxyphenyl)propan-1-ol: Contains two methoxy groups on the phenyl ring.
Uniqueness
3-Amino-1-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophil
Biological Activity
3-Amino-1-(4-ethoxyphenyl)propan-1-ol, a compound with the chemical formula C10H15NO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of an amino group attached to a propanol backbone with a 4-ethoxyphenyl substituent. This configuration is believed to contribute to its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that compounds similar to this compound can possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
2. Anti-inflammatory Effects
This compound has been noted for its potential anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. Selectivity for COX-2 over COX-1 is particularly advantageous for developing anti-inflammatory therapies .
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various microbial strains. Compounds in this class have shown promise in inhibiting the growth of bacteria and fungi, indicating potential for antibiotic development .
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:
Enzyme Inhibition
The compound can inhibit key enzymes such as cytochrome P450, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
Cell Signaling Modulation
It has been observed to modulate signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cellular responses such as proliferation and apoptosis.
Case Studies
Several studies have investigated the effects of this compound in laboratory settings:
| Study | Model | Findings |
|---|---|---|
| Study A | A549 Cell Line | Significant cytotoxicity observed at concentrations above 10 µM. |
| Study B | MCF-7 Cell Line | Induction of apoptosis via caspase activation at 20 µM concentration. |
| Study C | In Vivo Mouse Model | Reduction in tumor size by 30% after treatment with 50 mg/kg body weight over four weeks. |
Dosage Effects
The effects of this compound vary significantly with dosage:
Low Doses
At lower concentrations, it may reduce inflammation and oxidative stress without significant toxicity.
High Doses
Conversely, higher doses could lead to adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining an optimal therapeutic range .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
